{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine
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Overview
Description
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methoxy-substituted phenyl ring, followed by the introduction of a chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the methanamine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- {2-Bromo-4-chlorophenyl}methanamine
- {2-Bromo-5-chlorophenyl}methanamine
- {2-Bromo-4-methoxyphenyl}methanamine
Uniqueness
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine is unique due to the combination of bromine, chlorine, and methoxy groups on the phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-7H,8-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGOJZLGNUBGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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